rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans
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Overview
Description
rac-Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans, is a synthetic amino acid derivative. This compound is notable for its unique structural configuration, which includes a cyclopentane ring with an amino group and a carboxylate group in a trans configuration. It is used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans, typically involves the following steps:
Cyclopentane Ring Formation: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the amino and carboxylate groups.
Carboxylation: The carboxylate group is introduced via carboxylation reactions, typically using carbon dioxide or carboxylate salts.
Methylation: The methyl ester is formed by reacting the carboxylate with methanol in the presence of an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Quality Control: Rigorous testing for purity and consistency using techniques like HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans, undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
rac-Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans, is used in:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: In studies of enzyme-substrate interactions and protein engineering.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trans configuration allows for unique binding properties, influencing the activity of biological pathways. The exact mechanism involves:
Binding to Active Sites: The amino and carboxylate groups interact with active sites on enzymes.
Pathway Modulation: Altering the activity of metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- rac-Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride
- rac-Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride
Uniqueness
rac-Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans, is unique due to its specific ring size and trans configuration, which confer distinct reactivity and binding properties compared to its cyclobutane and cyclohexane analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
136237-67-7 |
---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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